6-Amino-3-chloropyridin-2-OL
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Overview
Description
6-Amino-3-chloropyridin-2-OL is an organic compound with the molecular formula C5H5ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-chloropyridin-2-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency . Another method involves nitration, amination, and subsequent nitration reactions, followed by reacting with nucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods often use cost-effective reagents and conditions to ensure high yield and purity. For example, the use of pyridine-N-oxides can facilitate the production of chloropyridines in high yield .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-chloropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as ammonia or sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce aminopyridines .
Scientific Research Applications
6-Amino-3-chloropyridin-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, including antibiotics and antifungals.
Industry: It is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-3-chloropyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-3-chloropyridin-2-OL include:
2-Chloropyridine: Used in the production of fungicides and insecticides.
3-Chloropyridine: Employed in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Utilized in the development of metal complexes and other chemical intermediates.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and other high-value products .
Properties
Molecular Formula |
C5H5ClN2O |
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Molecular Weight |
144.56 g/mol |
IUPAC Name |
6-amino-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-2-4(7)8-5(3)9/h1-2H,(H3,7,8,9) |
InChI Key |
RJLKJMUQRIPLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)Cl |
Origin of Product |
United States |
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